Amide-Aryl Dihedral Angle: 2,4,6-Trimethylbenzamide Conformation Versus Unsubstituted Benzamide
Single-crystal X-ray diffraction reveals that the amide group in 2,4,6-trimethylbenzamide adopts a nearly perpendicular orientation relative to the aryl ring, with an intramolecular dihedral angle of 84.69(6)° [1]. In contrast, unsubstituted benzamide is essentially planar. This conformational difference is directly attributable to steric hindrance from the ortho-methyl groups at positions 2 and 6, which force the amide moiety out of the aromatic plane. This structural perturbation fundamentally alters the molecule's electronic distribution, crystal packing interactions, and intermolecular hydrogen-bonding geometry relative to planar benzamide derivatives [1].
| Evidence Dimension | Amide-aryl intramolecular dihedral angle |
|---|---|
| Target Compound Data | 84.69(6)° (near-perpendicular) |
| Comparator Or Baseline | Unsubstituted benzamide: ~0° (planar) [2] |
| Quantified Difference | Deviation of ~85° from planarity |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; C10H13NO, orthorhombic crystal system |
Why This Matters
Conformational differences directly impact crystal packing, solubility, and molecular recognition in supramolecular assemblies and binding pockets, making 2,4,6-trimethylbenzamide a distinct structural probe for studies where steric bulk and non-planar geometry are required.
- [1] Gdaniec M, Olszewska T, Połoński T. 2,4,6-Trimethylbenzamide. Acta Crystallographica Section C Crystal Structure Communications. 2004;60(1):o41-o43. View Source
- [2] Blake AJ, et al. Crystal structure of benzamide. As referenced in scite.ai citation network for 2,4,6-trimethylbenzamide structural comparisons. View Source
